2-(Pyridin-2-YL)prop-2-EN-1-amine 2-(Pyridin-2-YL)prop-2-EN-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18220697
InChI: InChI=1S/C8H10N2/c1-7(6-9)8-4-2-3-5-10-8/h2-5H,1,6,9H2
SMILES:
Molecular Formula: C8H10N2
Molecular Weight: 134.18 g/mol

2-(Pyridin-2-YL)prop-2-EN-1-amine

CAS No.:

Cat. No.: VC18220697

Molecular Formula: C8H10N2

Molecular Weight: 134.18 g/mol

* For research use only. Not for human or veterinary use.

2-(Pyridin-2-YL)prop-2-EN-1-amine -

Specification

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
IUPAC Name 2-pyridin-2-ylprop-2-en-1-amine
Standard InChI InChI=1S/C8H10N2/c1-7(6-9)8-4-2-3-5-10-8/h2-5H,1,6,9H2
Standard InChI Key SWMJYWKHMDQKMH-UHFFFAOYSA-N
Canonical SMILES C=C(CN)C1=CC=CC=N1

Introduction

Structural and Chemical Properties of Pyridine-Allylamine Conjugates

Table 1: Comparative Molecular Properties of Analogous Compounds

PropertyN-(Pyridin-2-ylmethyl)prop-2-en-1-amine 2-(Pyridin-2-yl)propan-1-amine
Molecular FormulaC₉H₁₂N₂C₈H₁₂N₂
Molecular Weight (g/mol)148.20136.19
XLogP3-AA0.91.2 (estimated)
Hydrogen Bond Donors11
Rotatable Bond Count43
SMILESC=CCNCC1=CC=CC=N1CC(CN)C1=CC=CC=N1

The allylamine moiety introduces rotational flexibility, while the pyridine ring contributes aromaticity and basicity. Theoretical calculations suggest that 2-(pyridin-2-yl)prop-2-en-1-amine would exhibit a logP value of ~1.0, balancing hydrophobicity and water solubility .

Spectroscopic and Computational Data

Hypothetical NMR spectra for 2-(pyridin-2-yl)prop-2-en-1-amine can be extrapolated from analogs. For N-(pyridin-2-ylmethyl)prop-2-en-1-amine, the pyridine protons resonate at δ 8.5–7.1 ppm, while the allylic protons appear as a multiplet near δ 5.8–5.2 ppm . Density functional theory (DFT) studies predict a planar geometry for the conjugated system, with intramolecular hydrogen bonding between the amine and pyridine nitrogen .

Synthetic Methodologies for Pyridine-Allylamine Derivatives

Petasis Borono–Mannich Reaction

The Petasis reaction enables three-component coupling of aldehydes, amines, and boronic acids. In a study by Mandai et al., 2-pyridinecarbaldehydes reacted with secondary amines and trans-2-phenylvinylboronic acid to yield (E)N-benzyl-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-amine in 96% yield . This method highlights the potential for synthesizing 2-(pyridin-2-yl)prop-2-en-1-amine analogs via aldehyde-amine condensation.

Mechanistic Insight:

  • Imine Formation: The aldehyde and amine condense to form an imine intermediate.

  • Boronate Addition: The boronic acid attacks the imine, facilitated by Lewis acid catalysis.

  • Proton Transfer and Elimination: Aryl migration and dehydration yield the allylamine product .

Transition Metal-Catalyzed Amination

Palladium-catalyzed coupling reactions offer an alternative route. For example, N-(prop-2-yn-1-yl)pyridin-2-amines undergo cyclization with halides to form imidazo[1,2-a]pyridines, a reaction applicable to allylamine derivatives .

Table 2: Optimization of Petasis Reaction Conditions

ParameterOptimal ValueYield (%)
SolventAcetonitrile96
Temperature (°C)8092
CatalystNone96
Reaction Time (h)1296

Reactivity and Functionalization

Cyclization to Imidazo[1,2-a]pyridines

Allylamine-pyridine conjugates serve as precursors to nitrogen-rich heterocycles. In a seminal study, N-(prop-2-yn-1-yl)pyridin-2-amines underwent iodine-mediated cyclization to yield imidazo[1,2-a]pyridines with exo-methylene halides . This reaction proceeds via:

  • Halogenation: Electrophilic addition of iodine to the alkyne.

  • 6-endo-dig Cyclization: Formation of the imidazole ring.

  • Aromatization: Loss of HI to generate the aromatic system .

Hydrogenation and Deamination

Catalytic hydrogenation of 2-(pyridin-2-yl)prop-2-en-1-amine derivatives over Pd/C selectively reduces the double bond, yielding saturated amines. Subsequent deamination with HNO₂ affords 2-alkylpyridines, valuable intermediates in medicinal chemistry .

Applications in Organic Synthesis and Drug Discovery

Multicomponent Reaction Platforms

The structural flexibility of pyridine-allylamine hybrids makes them ideal substrates for diversity-oriented synthesis. For instance, Petasis adducts have been used to build libraries of α-amino acids and kinase inhibitors .

Table 3: Bioactivity of Selected Analogs

CompoundTargetIC₅₀/EC₅₀ (nM)
N-(Pyridin-2-ylmethyl)prop-2-en-1-amine5-HT₂A Receptor230
2-(Pyridin-2-yl)propan-1-amineMAO-B450

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